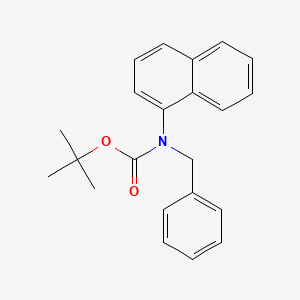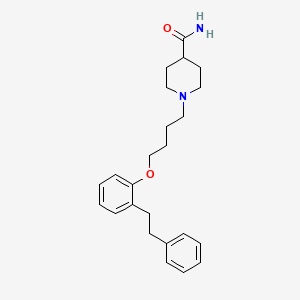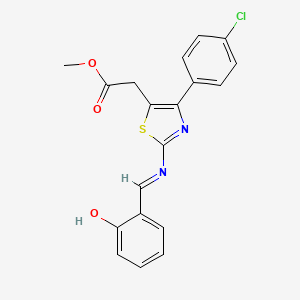
4-(p-Chlorophenyl)-2-((o-hydroxybenzylidene)amino)thiazole-5-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate is then cyclized with chloroacetic acid under acidic conditions to form the thiazole ring. Finally, the esterification of the resulting compound with methanol yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets. The thiazole ring and the hydroxyphenyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Methyl 2-[4-(4-chlorophenyl)-2-[(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate is unique due to its combination of a thiazole ring, a chlorophenyl group, and a hydroxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Numéro CAS |
71013-52-0 |
|---|---|
Formule moléculaire |
C19H15ClN2O3S |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
methyl 2-[4-(4-chlorophenyl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H15ClN2O3S/c1-25-17(24)10-16-18(12-6-8-14(20)9-7-12)22-19(26-16)21-11-13-4-2-3-5-15(13)23/h2-9,11,23H,10H2,1H3/b21-11+ |
Clé InChI |
HCJLHZAGGWZIAU-SRZZPIQSSA-N |
SMILES isomérique |
COC(=O)CC1=C(N=C(S1)/N=C/C2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
SMILES canonique |
COC(=O)CC1=C(N=C(S1)N=CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


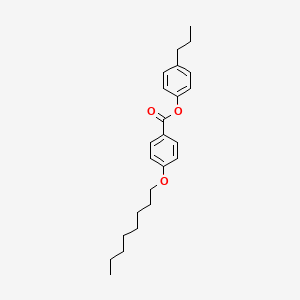

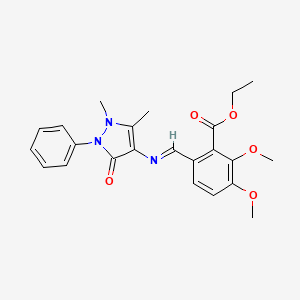

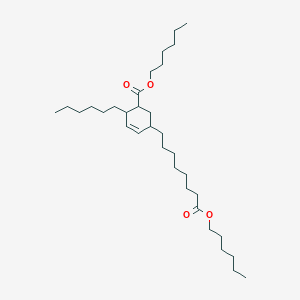
![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
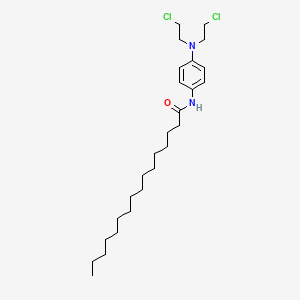
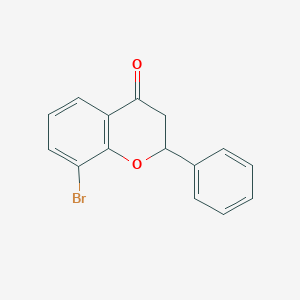
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
